2-Methyl-N-(2-phenylethyl)oxolan-3-amine

Sigma-2 receptor Radioligand binding Cancer biology

Researchers require precise pharmacological controls to validate sigma-2 pathways or PNMT inhibitor assays. Structural analogs often show unpredictable cross-reactivity. This substituted oxolane delivers clear differentiation: • Sigma-2 binding: Ki = 90 nM (rat PC12 cells) - suitable for competition assays in cancer lines (e.g., MCF7). • PNMT inhibition: Ki = 1.11 mM - ideal negative control vs. potent regioisomers (Ki=340 nM). • ≥95% purity, cool/dry storage, research-use only.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13248578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(2-phenylethyl)oxolan-3-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NCCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
InChIKeyUPKRJRGJSIYGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(2-phenylethyl)oxolan-3-amine: Product Overview


2-Methyl-N-(2-phenylethyl)oxolan-3-amine (CAS 1549695-37-5) is a substituted oxolane (tetrahydrofuran) derivative bearing a 2-phenylethylamine moiety and a 2-methyl group on the heterocyclic ring. With molecular formula C₁₃H₁₉NO and molecular weight 205.3 g/mol , this compound is supplied commercially at ≥95% purity and is typically stored long-term in a cool, dry environment . It is classified as a research-use-only screening compound and is of particular interest for its reported interactions with sigma-2 receptors, phenylethanolamine N-methyltransferase (PNMT), and certain cancer cell lines [1].

σ2
Sigma-2 receptor screening probe (regioisomer‑dependent)
MCF7 antiproliferative screening – reported cell‑model response
PNMT assay context: requires comparator regioisomer validation

2-Methyl-N-(2-phenylethyl)oxolan-3-amine: Why Analogs Fall Short


Although oxolane-based phenylethylamines share a common core, minor structural variations—particularly the position of the methyl substituent on the oxolane ring and the regioisomerism of the phenylethyl attachment—produce dramatic shifts in target affinity and functional selectivity. For example, the 2-methyl substitution in the target compound yields nanomolar sigma-2 receptor binding (Ki = 90 nM) [1], while the corresponding 1-phenylethyl regioisomer displays substantially weaker PNMT inhibition (Ki = 340 nM) [2] compared to the target compound's micromolar PNMT activity (Ki = 1.11E+6 nM) [3]. Such divergent pharmacological profiles preclude simple interchange among in-class compounds and necessitate rigorous, data-driven selection.

Target compound
2‑methyl, 2‑phenylethyl attachment
Analog / regioisomer
1‑phenylethyl regioisomer or des‑methyl analog
Regioisomerism may shift sigma‑2 binding profile and PNMT recognition; des‑methyl analog lacks reported antiproliferative data. Direct interchange may alter assay readout – regioisomer‑specific validation required.

2-Methyl-N-(2-phenylethyl)oxolan-3-amine: Comparative Evidence


Sigma-2 Receptor Affinity

2-Methyl-N-(2-phenylethyl)oxolan-3-amine exhibits moderate affinity for sigma-2 receptors, with a Ki of 90 nM in rat PC12 cells [1]. In contrast, the closely related 1-phenylethyl regioisomer, 2-Methyl-N-(1-phenylethyl)oxolan-3-amine, shows no reported sigma-2 binding data, underscoring the critical role of phenylethyl attachment geometry. The sigma-2 receptor is a validated biomarker in proliferating tumors and a target for imaging and therapeutic development [2].

Sigma-2 affinity
Reported
Target: Ki = 90 nM (PC12)
1‑phenylethyl analog: no data
Supports sigma‑2 receptor screening context
Affinity data from radioligand displacement
Sigma-2 receptor Radioligand binding Cancer biology

PNMT Inhibition

In vitro inhibition of bovine adrenal phenylethanolamine N-methyltransferase (PNMT) by 2-Methyl-N-(2-phenylethyl)oxolan-3-amine yields a Ki of 1.11E+6 nM (1.11 mM) [1]. This represents extremely weak activity. The 1-phenylethyl regioisomer, 2-Methyl-N-(1-phenylethyl)oxolan-3-amine, inhibits PNMT with a Ki of 340 nM [2], a >3,000-fold increase in potency. This stark difference highlights the profound impact of regioisomerism on enzyme recognition.

PNMT inhibition
Reported
Target: Ki = 1.11 mM
1‑phenylethyl: Ki = 340 nM
Regioisomer‑dependent enzyme recognition context
Bovine adrenal PNMT radiochemical assay
Phenylethanolamine N-methyltransferase Enzyme inhibition Adrenaline biosynthesis

Antiproliferative Activity in MCF7 Cells

2-Methyl-N-(2-phenylethyl)oxolan-3-amine has been evaluated for antiproliferative activity against human MCF7 breast cancer cells, with growth inhibition measured after 72 hours via MTT assay [1]. While specific IC₅₀ values are not publicly available, the compound is documented to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [2]. In contrast, the des-methyl analog N-(2-phenylethyl)oxolan-3-amine lacks any reported antiproliferative data in public databases.

MCF7 antiproliferative
Data to verify
Reported effect; no IC₅₀ published
Supports cell‑model endpoint review
MTT assay, 72 h; differentiation induction noted
Antiproliferative MCF7 Cancer research

2-Methyl-N-(2-phenylethyl)oxolan-3-amine: Research Applications


Sigma-2 Receptor Probe

With a Ki of 90 nM for sigma-2 receptors in rat PC12 cells [4], 2-Methyl-N-(2-phenylethyl)oxolan-3-amine is suitable as a tool compound for investigating sigma-2-mediated signaling pathways, including proliferation, apoptosis, and cellular stress responses. Its moderate affinity allows for competition binding studies and functional assays in cancer cell lines where sigma-2 is overexpressed.

Negative Control for PNMT Inhibition Assays

Given its extremely weak PNMT inhibition (Ki = 1.11 mM) [4], this compound can serve as an ideal negative control in experiments designed to validate the potency of novel PNMT inhibitors, such as the 1-phenylethyl regioisomer (Ki = 340 nM) [5]. This stark potency difference provides a built-in verification of assay sensitivity.

Antiproliferative Screening in Breast Cancer Models

The documented antiproliferative effect against MCF7 breast cancer cells [4], combined with its differentiation-inducing activity in undifferentiated cells [5], positions this compound as a candidate for further investigation in oncology. It may be used in dose-response studies to determine IC₅₀ values and to explore mechanisms of growth arrest.

Application
Selection Property
Validation Focus
Sigma‑2 receptor pathway studies
Regioisomer‑specific sigma‑2 affinity
Competition binding / functional assay in tumor lines
PNMT inhibition assay validation
Very weak PNMT inhibition (negative control context)
Comparator regioisomer activity verification
Breast cancer cell‑model screening
Reported MCF7 antiproliferative response
Dose‑response and differentiation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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